

quality control measures for FOXO4-DRI synthesis

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Compound of Interest		
Compound Name:	FOXO4-DRI	
Cat. No.:	B15582169	Get Quote

Technical Support Center: FOXO4-DRI Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quality control measures for **FOXO4-DRI** synthesis. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is FOXO4-DRI and why is stringent quality control important?

A1: **FOXO4-DRI** (D-Retro-Inverso) is a synthetic peptide that selectively induces apoptosis in senescent cells by interfering with the FOXO4-p53 interaction.[1][2][3] Its therapeutic potential in age-related diseases and chemotherapy-induced damage necessitates rigorous quality control to ensure its identity, purity, and safety for reliable and reproducible research outcomes. [2][4]

Q2: What are the critical quality attributes to assess for a newly synthesized batch of **FOXO4-DRI**?

A2: The critical quality attributes for **FOXO4-DRI** include:

- Identity: Confirmation of the correct amino acid sequence and molecular weight.
- Purity: Assessment of the percentage of the target peptide relative to impurities.



- Purity Profile: Identification and quantification of synthesis-related impurities.
- Counterion Content: Determination of the amount of residual salts like trifluoroacetic acid
 (TFA) from the purification process.[5]
- Moisture Content: Quantification of water content in the lyophilized powder.
- Endotoxin Levels: Measurement of bacterial endotoxins, especially for in vivo studies.[6][7] [8]
- Aggregation State: Evaluation of the presence of soluble or insoluble aggregates.[9][10][11]

Q3: What are the recommended storage conditions for **FOXO4-DRI**?

A3: For long-term storage, lyophilized **FOXO4-DRI** powder should be stored at -20°C or -80°C. [1][12] Reconstituted solutions should be stored at 4°C for short-term use (up to 7 days) or aliquoted and frozen at -20°C or -80°C for long-term storage to minimize freeze-thaw cycles. [13]

Q4: How can I dissolve lyophilized FOXO4-DRI powder?

A4: For aqueous solutions, slowly add sterile, distilled water or a suitable buffer (like PBS, pH 7.0-7.4) to the side of the vial to avoid foaming.[13] Gentle swirling is recommended to dissolve the peptide completely.[13] For hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with an aqueous buffer.[14]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quality control and handling of synthesized **FOXO4-DRI**.

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Problem	Potential Cause(s)	Recommended Solution(s)
Low Purity on HPLC Analysis	Incomplete coupling reactions during solid-phase peptide synthesis (SPPS).[15]	Optimize coupling times and reagents. Consider double coupling for difficult residues like arginine or when coupling to proline.[15]
Formation of deletion sequences due to inefficient deprotection.	Ensure complete removal of the Fmoc protecting group during each cycle. Use fresh deprotection reagents.	
Side reactions such as aspartimide formation.[16]	For sequences containing aspartic acid, use protecting groups that minimize this side reaction.[15]	
Incorrect Molecular Weight in Mass Spectrometry	Deletion or insertion of amino acids during synthesis.	Review the synthesis protocol and ensure accurate addition of amino acids at each step.
Incomplete removal of protecting groups from side chains.[17]	Optimize the cleavage and deprotection cocktail and reaction time.	
Oxidation of sensitive residues like methionine or tryptophan. [17][18]	Use scavengers in the cleavage cocktail and handle the peptide under an inert atmosphere.	
Peptide Aggregation	High hydrophobicity of the peptide sequence.[19]	Synthesize the peptide with solubilizing tags like PEG.[19] Reconstitute at a lower concentration.[19]
Improper storage conditions (e.g., repeated freeze-thaw cycles).	Aliquot the reconstituted peptide into single-use vials to avoid repeated freezing and thawing.[13]	_



Presence of impurities that can act as nucleation sites.	Ensure high purity of the final product through optimized purification methods.	
High Endotoxin Levels	Contamination from raw materials, water, or labware during synthesis and purification.[5][6]	Use endotoxin-free reagents and water. Depyrogenate all glassware and plasticware. Perform endotoxin testing and removal if necessary.[7][8]
Poor Solubility	The inherent properties of the peptide sequence.	Test a range of solvents and pH conditions. For very hydrophobic peptides, consider initial dissolution in a small volume of DMSO followed by aqueous dilution. [14]
Presence of insoluble aggregates.	Centrifuge the solution to remove any insoluble material before use. Consider purification techniques to remove aggregates.	

Quality Control Data Summary

The following tables summarize key quantitative data for typical quality control measures for synthetic peptides like **FOXO4-DRI**.

Table 1: Standard Quality Control Specifications



Parameter	Method	Typical Specification
Purity (by HPLC)	Reversed-Phase High- Performance Liquid Chromatography (RP-HPLC) [5][20]	≥95% (Research Grade), ≥98% (Pharmaceutical Grade) [13]
Identity (by MS)	Mass Spectrometry (ESI-MS or MALDI-TOF)[5][21]	Observed Molecular Weight ± 1 Da of Theoretical Molecular Weight
Peptide Content	Amino Acid Analysis (AAA) or Nitrogen Elemental Analysis[5] [21]	70-90% (varies depending on salt form and water content)
Counterion Content (TFA)	Ion Chromatography or NMR	<15%
Water Content	Karl Fischer Titration[13]	<10%
Endotoxin Level	Limulus Amebocyte Lysate (LAL) Assay[5][7]	<0.01 EU/µg (for in vivo applications)[6][8]

Table 2: Common Synthesis-Related Impurities



Impurity Type	Description	Detection Method
Deletion Sequences	Peptides missing one or more amino acid residues.	HPLC, Mass Spectrometry
Truncated Sequences	Peptides that have been prematurely terminated during synthesis.[17]	HPLC, Mass Spectrometry
Incomplete Deprotection	Peptides with residual protecting groups on amino acid side chains.[17]	HPLC, Mass Spectrometry
Oxidized Peptides	Peptides containing oxidized residues (e.g., Met, Trp).[17]	HPLC, Mass Spectrometry
Aspartimide Formation	Rearrangement of aspartic acid residues leading to a mass-neutral impurity that is difficult to separate.[15][16]	HPLC (may co-elute), Mass Spectrometry (fragmentation analysis)
Aggregation	Formation of dimers, trimers, or higher-order aggregates.[9]	Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS)[22]

Experimental Protocols

- 1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
- Objective: To separate the target peptide from impurities based on hydrophobicity and determine its purity.
- Methodology:
 - o Column: C18 stationary phase.
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.



- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the peptide and impurities. The exact gradient will depend on the hydrophobicity of FOXO4-DRI.
- Detection: UV absorbance at 210-220 nm, where the peptide bond absorbs.[20]
- Analysis: The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.
- 2. Mass Spectrometry (MS) for Identity Confirmation
- Objective: To confirm the molecular weight of the synthesized peptide.
- · Methodology:
 - Ionization Source: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
 - Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
 - Procedure: The purified peptide is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ionized peptide.
 - Analysis: The resulting spectrum will show a peak corresponding to the molecular weight of the FOXO4-DRI peptide. This experimental mass should match the calculated theoretical mass.[21]

Visualizations



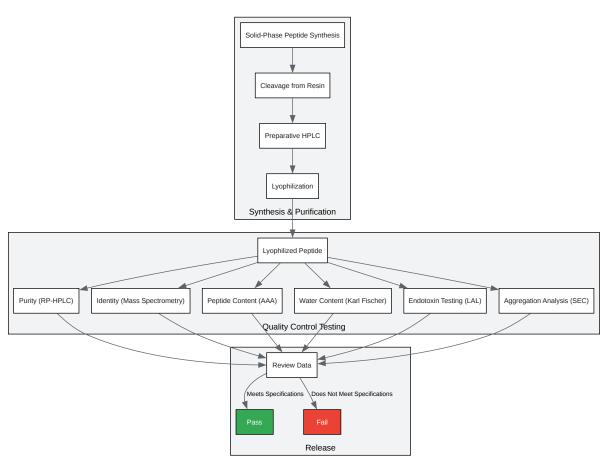


Figure 1. General Quality Control Workflow for FOXO4-DRI Synthesis

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Caption: General Quality Control Workflow for FOXO4-DRI Synthesis.



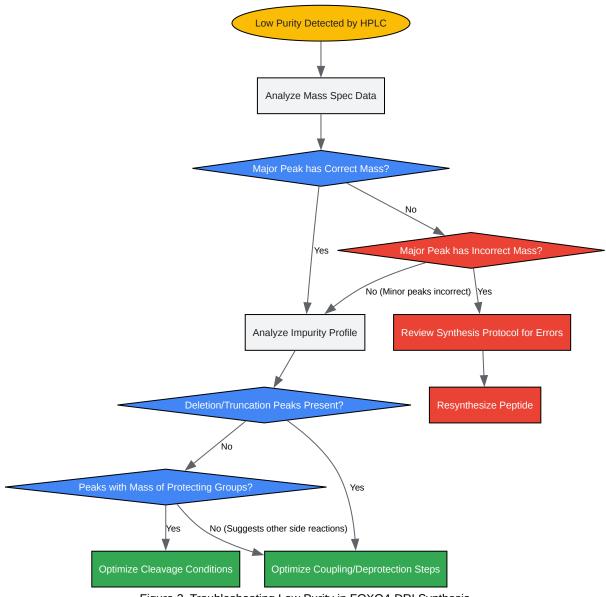


Figure 2. Troubleshooting Low Purity in FOXO4-DRI Synthesis

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Caption: Troubleshooting Low Purity in FOXO4-DRI Synthesis.



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